Home > Products > Screening Compounds P61651 > 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole
5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole - 1909305-07-2

5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole

Catalog Number: EVT-2825787
CAS Number: 1909305-07-2
Molecular Formula: C10H13N5
Molecular Weight: 203.249
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

Compound Description: GSK690693 is a potent, novel, ATP-competitive inhibitor of AKT kinase, demonstrating activity against all three AKT isoforms (AKT1, AKT2, and AKT3). [] This compound exhibits antitumor effects by inhibiting the phosphorylation of GSK3β, a downstream target of AKT. []

Relevance: This compound shares the core imidazo[4,5-c]pyridine scaffold with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] The presence of various substituents on the imidazo[4,5-c]pyridine core highlights the potential for derivatization and exploration of diverse biological activities within this chemical class.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that exhibits potent vasodilatory effects in the pulmonary vascular bed. [] This compound effectively reduces pulmonary arterial pressure and attenuates the development of monocrotaline-induced pulmonary hypertension in rats. []

Relevance: Similar to 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole, this compound also contains the imidazo[4,5-c]pyridine core structure. [] The distinct biological activities observed for SB-772077-B further highlight the versatility of the imidazo[4,5-c]pyridine scaffold in medicinal chemistry.

({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678)

Compound Description: JNJ-53718678 is a potent, orally bioavailable inhibitor of respiratory syncytial virus (RSV) fusion. [] It has demonstrated efficacy in a phase 2a challenge study and is currently under investigation for treating RSV-associated bronchiolitis and pneumonia in infants and adults. []

Relevance: This compound shares the imidazo[4,5-c]pyridine core with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] JNJ-53718678's complex structure and promising antiviral activity demonstrate the potential for developing therapeutically valuable compounds based on the imidazo[4,5-c]pyridine scaffold.

N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

Compound Description: PF-232798 is a potent and selective CCR5 antagonist developed for treating HIV. [] This compound exhibits an improved absorption profile compared to Maraviroc and retains activity against a Maraviroc-resistant HIV-1 strain. []

Relevance: This compound features a tetrahydro-1H-imidazo[4,5-c]pyridine moiety, highlighting its structural similarity to the imidazo[4,5-c]pyridine core found in 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] The development of PF-232798 as a potential HIV treatment underscores the importance of exploring structurally related compounds for diverse therapeutic applications.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent, orally bioavailable small molecule antagonist of the P2X7 receptor. [] It exhibits favorable pharmacokinetic properties and an acceptable safety profile in preclinical studies, making it a promising candidate for treating P2X7-mediated diseases. []

Relevance: This compound contains a dihydro-1H-imidazo[4,5-c]pyridine moiety, closely resembling the core structure of 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] The successful development of JNJ 54166060 as a P2X7 antagonist highlights the potential therapeutic value of exploring structurally similar compounds.

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

Compound Description: Volitinib is a highly potent and selective c-Met inhibitor, currently in clinical development for cancer treatment. [] It demonstrates favorable pharmacokinetic properties and significant antitumor activities in preclinical models. []

Relevance: While volitinib doesn't share the exact imidazo[4,5-c]pyridine core, it features a closely related imidazo[1,2-a]pyridine moiety. [] This structural similarity highlights the broader class of imidazopyridine derivatives, emphasizing their potential as kinase inhibitors. Comparing volitinib with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole can offer insights into the structure-activity relationships within this broader chemical space.

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

Compound Description: Compound 29 is a novel P2X7 antagonist with robust receptor occupancy at low doses in rats (ED50 = 0.06 mg/kg). [] This compound utilizes a single-pot dipolar cycloaddition reaction/Cope elimination sequence to access the challenging chiral center present in the structure. []

Relevance: Compound 29 features a tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine scaffold, highlighting its structural similarity to the imidazo[4,5-c]pyridine core present in 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole. [] The successful development of compound 29 as a potent P2X7 antagonist underscores the significance of exploring structurally related compounds for therapeutic applications.

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases, currently under investigation for cancer treatment. [] This compound exhibits preferential binding to the activated kinase conformation and demonstrates full tumor growth inhibition in a c-Met amplified xenograft model. []

Relevance: Although MK-8033 doesn't share the exact core structure with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole, it exemplifies another class of fused heterocycles with kinase inhibitory activity. [] Comparing MK-8033 with 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole can offer valuable insights into structure-activity relationships and explore the potential for developing novel kinase inhibitors.

Overview

5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole is a chemical compound notable for its potential applications in medicinal chemistry. It belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. The compound's structure features a fused imidazo-pyridine system and a methyl-substituted pyrazole, which contribute to its unique properties and functionalities.

Source and Classification

This compound can be classified within the broader category of heterocyclic compounds, specifically as a pyrazole derivative. Pyrazoles are known for their pharmacological significance, often serving as scaffolds for various therapeutic agents. The compound's specific classification is based on its structural components: an imidazo[4,5-c]pyridine core linked to a methyl-substituted pyrazole.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole can be approached through several methodologies. A common synthetic route involves:

  1. Starting Materials: The synthesis typically begins with readily available imidazo[4,5-c]pyridine derivatives.
  2. Reagents: Various reagents such as hydrazines or hydrazones can be utilized to facilitate the formation of the pyrazole ring.
  3. Catalysts: Transition metal catalysts like iron or ruthenium may be employed to enhance reaction efficiency and selectivity.
  4. Conditions: Microwave-assisted synthesis or conventional heating methods are often applied to optimize yields and reaction times.

For example, the use of microwave irradiation has been shown to significantly reduce reaction times while improving yields compared to traditional heating methods .

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole is C10H13N5, with a molecular weight of approximately 203.24 g/mol. The compound features:

  • Imidazo[4,5-c]pyridine Core: This fused ring system contributes to the compound's stability and biological activity.
  • Pyrazole Ring: The methyl group on the pyrazole enhances lipophilicity and potential binding interactions with biological targets.

Crystallographic studies may reveal detailed geometric parameters and intermolecular interactions that stabilize the structure .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole can be explored through various chemical transformations:

  1. Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
  2. Substitution Reactions: Nucleophilic substitution reactions can occur at the nitrogen atoms within the imidazo or pyrazole rings.
  3. Oxidation Reactions: Under certain conditions, the compound may be oxidized to yield more reactive intermediates that can participate in further synthetic applications.

These reactions are facilitated by the electronic properties imparted by the heterocycles present in the structure .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole typically involves interaction with specific biological targets such as enzymes or receptors:

  • Enzyme Inhibition: The compound may act as an inhibitor for various kinases or phosphatases involved in cellular signaling pathways.
  • Receptor Modulation: It could also modulate receptor activity by binding to active sites or allosteric sites.

Research indicates that derivatives of pyrazoles exhibit a wide range of biological activities including anti-inflammatory and anti-tumor effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole include:

  • Boiling Point: Approximately 482.8 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH levels. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed for characterization purposes .

Applications

Scientific Uses

The applications of 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole are diverse:

  • Medicinal Chemistry: It serves as a scaffold for developing novel therapeutics targeting various diseases including cancer and inflammatory disorders.
  • Biological Research: Used in studies exploring enzyme inhibition mechanisms and receptor interactions.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic compounds.

Properties

CAS Number

1909305-07-2

Product Name

5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole

IUPAC Name

4-(2-methylpyrazol-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C10H13N5

Molecular Weight

203.249

InChI

InChI=1S/C10H13N5/c1-15-8(3-5-14-15)10-9-7(2-4-11-10)12-6-13-9/h3,5-6,10-11H,2,4H2,1H3,(H,12,13)

InChI Key

USZVVDPFFNBOEZ-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2C3=C(CCN2)NC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.